molecular formula C20H18N4O2S B2479552 N-benzyl-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide CAS No. 1028685-40-6

N-benzyl-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide

Katalognummer B2479552
CAS-Nummer: 1028685-40-6
Molekulargewicht: 378.45
InChI-Schlüssel: IZBTZRIEHDLPGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-benzyl-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide” is a chemical compound that is part of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines . These compounds have been synthesized for various purposes, including antimicrobial activity .


Synthesis Analysis

These compounds were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds involve the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research demonstrates significant interest in the antitumor properties of compounds structurally related to N-benzyl-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide. A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which share a similar core structure, exhibited broad spectrum antitumor activity. These compounds were evaluated for in vitro antitumor activity and showed considerable potency, with some being 1.5–3.0-fold more potent than the positive control 5-FU. Molecular docking studies suggested that these compounds inhibit the growth of cancer cell lines through mechanisms akin to known inhibitors, highlighting their potential as therapeutic agents against cancer (Al-Suwaidan et al., 2016).

Antimicrobial and Antioxidant Properties

The synthesis and evaluation of related quinazoline derivatives have also shown promising antimicrobial and antioxidant activities. For instance, a series of 2,3-disubstituted quinazoline-4(3H)-ones displayed potent antibacterial activities against various bacterial strains. Additionally, the antioxidant potential of these compounds was measured, with some demonstrating profound antioxidant capabilities. This indicates the structural framework's versatility in addressing both microbial infections and oxidative stress (Kumar et al., 2011).

Synthetic Pathways to Biologically Active Compounds

The chemical synthesis of benzimidazo[1,2-c]quinazolines and related compounds from precursors like N-benzyl-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide offers pathways to a variety of biologically active substances. These syntheses facilitate the production of compounds with potential antihypertensive, alpha 1-adrenoceptor antagonistic effects, and anti-allergic and antiasthmatic effects. Such endeavors expand the drug discovery landscape, providing new avenues for therapeutic development (Ivachtchenko et al., 2002).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as imidazole-containing compounds and thioxopyrimidines, have been reported to exhibit a broad range of biological activities . These activities suggest that these compounds may interact with multiple targets, including enzymes, receptors, and other proteins involved in various cellular processes.

Mode of Action

Based on the properties of similar compounds, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions . These interactions can lead to changes in the conformation and function of the target proteins, thereby affecting the cellular processes they are involved in.

Biochemical Pathways

Similar compounds have been reported to exhibit diverse biological activities, suggesting that they may affect multiple biochemical pathways . These could include pathways involved in inflammation, oxidative stress, cell proliferation, and apoptosis, among others.

Pharmacokinetics

The compound and its metabolites would eventually be excreted from the body, primarily via the kidneys .

Result of Action

Based on the reported activities of similar compounds, it may have potential antimicrobial, anticancer, anti-inflammatory, and antioxidant effects . These effects would result from the compound’s interactions with its targets and its influence on various biochemical pathways.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility and stability could be affected by the pH of its environment. Additionally, its efficacy could be influenced by the presence of other molecules that compete for the same targets .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide involves the condensation of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with benzaldehyde followed by cyclization with thiourea and subsequent reaction with ethyl acrylate to form the intermediate compound. The intermediate is then reacted with benzylamine and acetic anhydride to yield the final product.", "Starting Materials": [ "2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene", "benzaldehyde", "thiourea", "ethyl acrylate", "benzylamine", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with benzaldehyde in the presence of a base such as sodium methoxide or potassium carbonate to form the corresponding imine intermediate.", "Step 2: Cyclization of the imine intermediate with thiourea in the presence of a catalyst such as zinc chloride or acetic acid to form the tetrahydroimidazo[1,2-c]quinazoline intermediate.", "Step 3: Reaction of the tetrahydroimidazo[1,2-c]quinazoline intermediate with ethyl acrylate in the presence of a base such as sodium hydride or potassium carbonate to form the intermediate compound.", "Step 4: Reaction of the intermediate compound with benzylamine in the presence of a catalyst such as palladium on carbon or Raney nickel to form the corresponding amide intermediate.", "Step 5: Reaction of the amide intermediate with acetic anhydride in the presence of a base such as pyridine or triethylamine to yield the final product, N-benzyl-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide." ] }

CAS-Nummer

1028685-40-6

Produktname

N-benzyl-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide

Molekularformel

C20H18N4O2S

Molekulargewicht

378.45

IUPAC-Name

N-benzyl-3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanamide

InChI

InChI=1S/C20H18N4O2S/c25-17(21-12-13-6-2-1-3-7-13)11-10-16-19(26)24-18(22-16)14-8-4-5-9-15(14)23-20(24)27/h1-9,16,22H,10-12H2,(H,21,25)

InChI-Schlüssel

IZBTZRIEHDLPGR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)CCC2C(=O)N3C(=C4C=CC=CC4=NC3=S)N2

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.